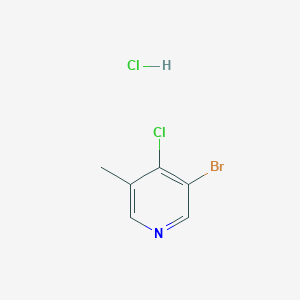

3-Bromo-4-chloro-5-methylpyridine hydrochloride

Description

Properties

IUPAC Name |

3-bromo-4-chloro-5-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.ClH/c1-4-2-9-3-5(7)6(4)8;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNGLSVONYXGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803562-20-0 | |

| Record name | 3-bromo-4-chloro-5-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-methylpyridine hydrochloride typically involves the halogenation of 5-methylpyridineOne common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent purification steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed in the purification process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-methylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are employed.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

Scientific Research Applications

3-Bromo-4-chloro-5-methylpyridine hydrochloride serves multiple roles in scientific research:

Medicinal Chemistry

- Precursor for Drug Synthesis : It is utilized as a building block for synthesizing various biologically active compounds, particularly those targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

- Enzyme Inhibition : The compound has been shown to inhibit p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses. This inhibition can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Agrochemicals

- Intermediate in Pesticide Development : 3-Bromo-4-chloro-5-methylpyridine is used as an intermediate in the synthesis of herbicides and pesticides. Its derivatives exhibit herbicidal activity against key weed species, contributing to crop protection strategies .

Organic Synthesis

- Building Block for Complex Molecules : The compound is instrumental in the Suzuki–Miyaura cross-coupling reaction, facilitating the formation of new carbon-carbon bonds essential for synthesizing complex organic molecules.

Case Study 1: Inhibition of p38α MAPK

A study investigated the interaction of 3-Bromo-4-chloro-5-methylpyridine with p38α MAPK. The compound was found to bind at the ATP-binding site, effectively preventing enzyme activation. This mechanism underlines its potential as an anti-inflammatory agent, demonstrating significant effects on cellular signaling pathways related to stress responses.

Case Study 2: Synthesis of Agrochemicals

Research highlighted the use of this compound in developing new herbicides targeting grass species in cereal crops. The synthesis involved using 3-Bromo-4-chloro-5-methylpyridine as an intermediate, showcasing its utility in agrochemical applications .

Preparation Methods

The synthesis of 3-Bromo-4-chloro-5-methylpyridine typically involves halogenation reactions. A common method includes:

- Bromination of 4-chloro-5-methylpyridine using bromine or N-bromosuccinimide (NBS).

- The reaction is performed under controlled conditions, often using inert solvents like dichloromethane at low temperatures to ensure selective bromination.

Summary Table of Applications

| Field | Application Description |

|---|---|

| Medicinal Chemistry | Precursor for synthesizing drugs targeting specific enzymes/receptors |

| Pharmaceuticals | Investigated for developing anti-inflammatory drugs |

| Agrochemicals | Intermediate in creating targeted pesticides and herbicides |

| Organic Synthesis | Building block for complex organic molecules through reactions like Suzuki–Miyaura |

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methylpyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The halogen atoms on the pyridine ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Properties :

- Purity : >98.00% (HPLC).

- Solubility : Soluble in DMSO, with recommended stock solutions prepared at concentrations ≤5 mg/mL to avoid precipitation. Heating to 37°C and sonication improve dissolution.

- Storage : Stable for 6 months at -80°C or 1 month at -20°C in DMSO.

- Applications : Used in drug discovery for kinase inhibitors and receptor modulators due to its electron-withdrawing substituents.

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Analysis

The compound is compared to analogs with halogen/methyl substitutions or positional isomerism (Table 1). Similarity scores (0.72–0.90) are derived from structural overlap and functional group alignment.

Table 1: Structural Comparison of Selected Pyridine Derivatives

Key Observations :

- Positional Isomerism : Substitutions at positions 2, 4, or 5 significantly alter electronic properties and reactivity. For example, 3-Bromo-5-chloro-2-hydroxypyridine (similarity 0.90) has higher polarity due to the hydroxyl group, whereas the methyl group in the target compound enhances lipophilicity.

- Salt Forms: Hydrochloride salts (e.g., 3-Bromo-4-chloropyridine hydrochloride) improve aqueous solubility compared to non-salt analogs.

Physicochemical and Economic Comparison

Table 2: Physicochemical and Economic Data

Notes:

- The target compound’s price is higher than non-methylated analogs, reflecting synthetic complexity.

- Stability varies: Hydroxyl-containing analogs (e.g., 3-Bromo-5-chloro-2-hydroxypyridine) may require inert storage to prevent degradation.

Biological Activity

3-Bromo-4-chloro-5-methylpyridine hydrochloride is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for 3-bromo-4-chloro-5-methylpyridine hydrochloride is C6H5BrClN, with a molecular weight of 208.47 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms, which are known to influence its biological activity.

Synthesis Methods

Various methods have been developed for synthesizing this compound. One notable approach involves the reaction of 2-bromo-4-methylpyridine with chlorinating agents under controlled conditions to yield the desired product with high purity and yield. The optimization of these synthetic pathways has been crucial for enhancing the availability of this compound for biological testing .

Antimicrobial Properties

Research indicates that 3-bromo-4-chloro-5-methylpyridine hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL, demonstrating its potency against these pathogens .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-stimulated TNF-α release from human whole blood, indicating potential applications in treating inflammatory conditions . The mechanism appears to involve interference with signaling pathways associated with inflammation.

Case Studies

- Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced bacterial load in infected animal models. The results indicated a twofold increase in efficacy compared to control groups treated with standard antibiotics .

- Anti-inflammatory Activity : In another investigation, researchers evaluated the compound's ability to modulate immune responses in vitro. The findings suggested that treatment with 3-bromo-4-chloro-5-methylpyridine hydrochloride resulted in decreased levels of pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-chloro-5-methylpyridine hydrochloride?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) at the 4-chloro position of 3-bromo-4-chloro-5-methylpyridine, followed by palladium-mediated cross-coupling reactions at the 3-bromo position. For example, compound 56 in was prepared by displacing the 4-chloro group and coupling via Pd catalysis . Key steps include:

- Step 1 : SNAr displacement under basic conditions (e.g., NaH, DMF).

- Step 2 : Cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl/alkyl boronic acids or amines.

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

Q. How should the compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in desiccated conditions. Avoid exposure to moisture due to the hydrochloride salt’s hygroscopic nature. emphasizes glove-box handling for air-sensitive analogs, which is recommended here .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Catalyst/Ligand Screening : Test Pd catalysts (e.g., PdCl₂, Pd(OAc)₂) with ligands like XPhos or SPhos to enhance coupling efficiency ( used Pd-mediated coupling) .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for solubility and reaction rate.

- Temperature/Time Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80–120°C for 1–4 hours).

- Data Interpretation : Monitor reaction progress via TLC/GC-MS and quantify yields using HPLC .

Q. How can contradictory data on reaction yields (e.g., 40–80%) under varying conditions be resolved?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (catalyst loading, solvent, temperature) to identify critical factors.

- Contamination Checks : Verify starting material purity ( highlights >97% purity as standard) and solvent dryness .

- Meta-Analysis : Apply computational tools (e.g., PCA) to cluster divergent results, as in ’s approach to receptor-response contradictions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for SNAr displacement to predict regioselectivity.

- Molecular Docking : Simulate interactions with Pd catalysts to optimize ligand design (analogous to ’s medicinal chemistry strategies) .

- QSAR Models : Correlate substituent effects (Br, Cl, Me) with reaction outcomes using datasets from .

Q. Can this compound serve as a precursor for bioactive molecules or agrochemicals?

- Methodological Answer :

- Derivatization Strategies : Replace Br/Cl with pharmacophores (e.g., amines, heterocycles) via cross-coupling or SNAr. notes similar pyridine derivatives in drug design .

- Biological Screening : Test derivatives against target enzymes (e.g., kinases) using assays from ’s medicinal chemistry context .

- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing safety protocols in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.